molecular formula C15H19NO B12420585 Pronethalol-d6

Pronethalol-d6

Cat. No.: B12420585
M. Wt: 235.35 g/mol
InChI Key: HRSANNODOVBCST-WFGJKAKNSA-N
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Description

Pronethalol-d6 is a deuterated form of pronethalol, a non-selective beta-adrenergic antagonist. It is primarily used in scientific research as a biochemical tool. The molecular formula of this compound is C15H13D6NO, and it has a molecular weight of 235.35 . This compound is particularly useful in studies involving metabolic pathways and pharmacokinetics due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pronethalol-d6 involves the incorporation of deuterium atoms into the molecular structure of pronethalol. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as deuterium exchange reactions and purification techniques like chromatography .

Chemical Reactions Analysis

Types of Reactions

Pronethalol-d6 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are optimized based on the desired product.

Major Products

The major products formed from these reactions include naphthyl ketones, naphthyl alcohols, and substituted naphthyl derivatives.

Mechanism of Action

Pronethalol-d6 exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate, blood pressure, and other physiological functions. It inhibits the binding of catecholamines to these receptors, thereby reducing their stimulatory effects. This mechanism is similar to that of other beta-blockers, but the deuterated form allows for more precise studies of its pharmacokinetics and metabolism .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Pronethalol-d6 include:

Uniqueness

This compound is unique due to its stable isotope labeling, which allows for detailed studies of its metabolic pathways and pharmacokinetics. This makes it a valuable tool in both basic and applied research.

Biological Activity

Pronethalol-d6, the deuterated form of pronethalol, is a non-selective β-adrenergic antagonist known for its significant biological activities, particularly in cardiovascular contexts. This article explores the compound's mechanisms of action, pharmacological effects, and relevant case studies that illustrate its therapeutic potential and associated risks.

This compound has the following chemical characteristics:

PropertyValue
CAS Number 1329805-79-9
Molecular Formula C₁₅H₁₃D₆NO
Molecular Weight 235.35 g/mol
Structure This compound Structure

As a non-selective β-adrenergic antagonist, this compound exhibits its biological activity primarily through the inhibition of β-receptors, which are critical in mediating cardiovascular responses. The compound has been shown to:

  • Inhibit Sox2 expression, which is involved in stem cell maintenance and differentiation.
  • Protect against digitalis-induced ventricular arrhythmias.
  • Limit the development of cerebral arteriovenous malformations (AVMs) .

Cardiovascular Activity

This compound has demonstrated efficacy in various cardiovascular applications:

  • Arrhythmia Management : It has been effective in blocking ectopic ventricular tachycardia induced by high doses of adrenaline. Studies have shown that pronethalol can prevent arrhythmias during anesthesia and in cases of digitalis toxicity .
  • Angina Treatment : Clinical trials have indicated that pronethalol may improve effort tolerance in patients with angina, although its use has been limited due to associated side effects .
  • Toxicity and Carcinogenicity : While effective, pronethalol has been linked to severe side effects including tremors and convulsions at high doses. Notably, it was found to be a moderately potent carcinogen in mice, leading to its withdrawal from clinical use .

Case Study 1: Arrhythmia Induction

In a study involving dogs and guinea pigs, pronethalol was administered to assess its ability to counteract arrhythmias induced by cardiac glycosides. The results indicated a significant reduction in arrhythmic episodes compared to control groups .

Case Study 2: Angina Pectoris

A multicenter double-blind trial evaluated the effects of pronethalol on patients with stable angina. The study reported improvements in exercise tolerance and reductions in anginal episodes among participants receiving the drug compared to those on placebo .

Comparative Analysis with Propranolol

Pronethalol's efficacy has often been compared to that of propranolol, another β-blocker. A summary of their pA2 values indicates that while propranolol is generally more potent, pronethalol still exhibits significant activity:

CompoundpA2 Value
Propranolol7.51 ± 0.41
Pronethalol6.19 ± 0.10

This comparison highlights the relative potency and therapeutic window of these compounds .

Properties

Molecular Formula

C15H19NO

Molecular Weight

235.35 g/mol

IUPAC Name

2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-1-naphthalen-2-ylethanol

InChI

InChI=1S/C15H19NO/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11,15-17H,10H2,1-2H3/i1D3,2D3

InChI Key

HRSANNODOVBCST-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCC(C1=CC2=CC=CC=C2C=C1)O

Canonical SMILES

CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O

Origin of Product

United States

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